Bienvenue dans la boutique en ligne BenchChem!

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

medicinal chemistry kinase inhibitor design structure–activity relationship

7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-55-6) is a fully synthetic, tri-substituted thieno[3,2‑d]pyrimidin-4(3H)-one derivative carrying a 3,4‑diethoxyphenyl group at the 7‑position, a 3‑fluorobenzyl substituent at N3, and a lactam carbonyl at C4. The thieno[3,2‑d]pyrimidin-4-one scaffold is recognized as a privileged kinase‑oriented heterocycle, with literature precedent demonstrating low‑micromolar to nanomolar inhibitory activity against PDK1, PI3Kδ, PDE7, and several other therapeutically relevant kinases.

Molecular Formula C23H21FN2O3S
Molecular Weight 424.49
CAS No. 1207058-55-6
Cat. No. B2593701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207058-55-6
Molecular FormulaC23H21FN2O3S
Molecular Weight424.49
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F)OCC
InChIInChI=1S/C23H21FN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
InChIKeyPUOQOQIMCAFIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-55-6): Procurement-Grade Structural Baseline and Class Characterization


7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-55-6) is a fully synthetic, tri-substituted thieno[3,2‑d]pyrimidin-4(3H)-one derivative carrying a 3,4‑diethoxyphenyl group at the 7‑position, a 3‑fluorobenzyl substituent at N3, and a lactam carbonyl at C4 . The thieno[3,2‑d]pyrimidin-4-one scaffold is recognized as a privileged kinase‑oriented heterocycle, with literature precedent demonstrating low‑micromolar to nanomolar inhibitory activity against PDK1, PI3Kδ, PDE7, and several other therapeutically relevant kinases [1]. This specific substitution pattern yields a molecular formula of C₂₃H₂₁FN₂O₃S and a molecular weight of 424.49 g·mol⁻¹, with the 3‑fluorobenzyl motif providing a metabolically stabilized aryl‑alkyl linker that distinguishes it from unsubstituted benzyl or heteroaryl‑methyl analogs frequently encountered in screening collections .

Why 7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Casually Replaced by In-Class Analogs


Generic substitution within the thieno[3,2‑d]pyrimidin-4-one series is scientifically unsound because kinase inhibition potency, isoform selectivity, and cellular antiproliferative activity are exquisitely sensitive to both the N3‑benzyl substituent and the C7‑aryl group [1]. In the structurally related piperidine‑ and pyrrolidine‑containing thienopyrimidinone PDE7 inhibitor series, moving a substituent from the 3‑position to the 4‑position on the benzyl ring or changing the C7 heterocycle altered IC₅₀ values by more than 10‑fold [2]. Consequently, procurement of a close analog—such as the 3‑methylbenzyl, 4‑chlorobenzyl, or 2‑fluorobenzyl regioisomer—without confirmatory head‑to‑head data risks introducing an agent with substantially different target engagement, selectivity, and biological readout .

Quantitative Differentiation Evidence for 7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Against Closest Analogs


Structural Differentiation via 3-Fluorobenzyl Substituent Versus 3-Methylbenzyl and 4-Chlorobenzyl Regioisomers

The target compound incorporates a meta‑fluorobenzyl group at N3, whereas the closest commercially available analogs carry 3‑methylbenzyl (CAS 1207006‑17‑4) or 4‑chlorobenzyl (CAS 1206990‑28‑4) substituents at the identical position . The C–F bond in the 3‑fluorobenzyl motif increases electronegativity and metabolic stability relative to C–CH₃ (3‑methylbenzyl) and alters the σ‑hole potential compared to C–Cl (4‑chlorobenzyl), factors known to modulate kinase hinge‑region binding and CYP‑mediated oxidative metabolism in thienopyrimidinone series [1].

medicinal chemistry kinase inhibitor design structure–activity relationship

Regioisomeric Differentiation: 3-Fluorobenzyl Versus 2-Fluorobenzyl N3-Substitution

The target compound bears a 3‑fluorobenzyl group (meta‑fluoro), whereas the commercially available regioisomer CAS 1207021‑72‑4 carries a 2‑fluorobenzyl group (ortho‑fluoro) . In the thieno[3,2‑d]pyrimidin-4-one PDE7 inhibitor series, regioisomeric movement of a substituent on the benzyl ring from the 3‑ to the 2‑ or 4‑position altered biochemical IC₅₀ values by factors of 5‑ to 20‑fold, attributable to steric clash with the kinase hinge region when the ortho position is substituted [1].

kinase selectivity regioisomer comparison thienopyrimidine SAR

7‑Position Diethoxy Versus Dimethoxy Substitution: Impact on Lipophilicity and Cellular Permeability

The 3,4‑diethoxyphenyl group at C7 of the target compound introduces two additional methylene units compared to the common 3,4‑dimethoxyphenyl analog (CAS 950266‑16‑7) [1]. Each ethoxy → methoxy replacement reduces calculated logP by approximately 0.5–0.7 units and removes ~28 Da of molecular weight, parameters that directly influence passive membrane permeability and intracellular target exposure in thienopyrimidinone cellular assays [2].

lipophilicity permeability diethoxy vs dimethoxy

Class-Level Kinase Inhibition Potential: PI3Kδ and PDK1 Biochemical Activity Landscape

The thieno[3,2‑d]pyrimidin-4(3H)-one chemotype has been validated as a kinase inhibitor scaffold through multiple independent studies. In the 2025 PI3Kδ‑BET bifunctional inhibitor campaign, optimized compound 10b achieved PI3Kδ IC₅₀ = 112 ± 8 nM and BRD4‑BD1 IC₅₀ = 19 ± 1 nM with good selectivity over other kinases [1]. In the PDK1 fragment‑based discovery program, 6,7‑disubstituted thienopyrimidin-4-ones demonstrated low‑micromolar PDK1 inhibition (IC₅₀ range ~1.8–55 µM) in biochemical enzyme assays [2]. Although CAS 1207058‑55‑6 has not been directly profiled in these published studies, its 7‑(3,4‑diethoxyphenyl)‑3‑(3‑fluorobenzyl) substitution pattern maps onto the pharmacophore models established in both campaigns.

PI3Kδ inhibition PDK1 inhibition kinase profiling

Recommended Research and Procurement Application Scenarios for 7-(3,4-Diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Profiling Probe in PI3Kδ-Focused Biochemical Screening Cascades

Given the demonstrated PI3Kδ inhibitory activity of the thieno[3,2‑d]pyrimidin-4-one scaffold (lead compound 10b: PI3Kδ IC₅₀ = 112 ± 8 nM) [1], 7-(3,4‑diethoxyphenyl)-3-(3‑fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is well‑suited as a structurally differentiated probe for PI3Kδ biochemical screening panels. Its 3‑fluorobenzyl substituent provides a distinct electrostatic and steric profile compared to the unsubstituted benzyl and heteroaryl‑methyl analogs commonly employed, enabling exploration of the N3‑substituent SAR space within PI3Kδ inhibitor optimization programs.

Fragment‑Based and Structure‑Guided PDK1 Inhibitor Design

The thieno[3,2‑d]pyrimidin-4-one core was identified as a ligand‑efficient PDK1 fragment (initial hit IC₅₀ = 55 µM; optimized to IC₅₀ = 1.8 µM) [2]. The 7‑(3,4‑diethoxyphenyl)‑3‑(3‑fluorobenzyl) substitution pattern of CAS 1207058‑55‑6 extends the fragment into the PDK1 selectivity pocket and solvent‑exposed channel. This compound can serve as a late‑stage intermediate or reference standard in PDK1 fragment‑growth campaigns, particularly where modulation of lipophilicity and fluorine‑mediated binding interactions are being systematically evaluated.

SAR Comparator in Thienopyrimidinone N3‑Benzyl Regioisomer Studies

The commercial availability of the 2‑fluorobenzyl regioisomer (CAS 1207021‑72‑4) and the 3‑methylbenzyl analog (CAS 1207006‑17‑4) makes CAS 1207058‑55‑6 a critical component of a matched‑pair regioisomer panel . Systematic head‑to‑head comparison of these three compounds in a single kinase assay (e.g., PI3Kδ or PDK1) would directly quantify the contribution of the meta‑fluoro substituent to potency and selectivity, providing high‑value SAR data that cannot be obtained from any single analog alone.

Computational Chemistry and Docking Model Validation

The well‑defined three‑point substitution pattern of CAS 1207058‑55‑6 (7‑diethoxyphenyl, 3‑fluorobenzyl, 4‑oxo) makes it an ideal candidate for validating docking poses and molecular dynamics simulations in thienopyrimidinone kinase models. The fluorine atom provides a convenient ¹⁹F NMR handle for ligand‑observed binding experiments, while the ethoxy groups introduce conformational flexibility that tests the predictive accuracy of in silico binding‑mode predictions against experimental biochemical data [1][2].

Quote Request

Request a Quote for 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.